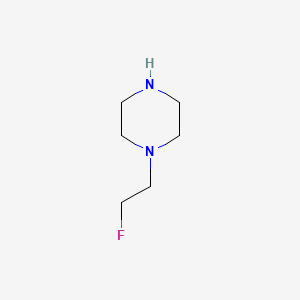
3-(3-Pyridyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C11H12Cl2N2 and its molecular weight is 243.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antiarrhythmic Agents
- H. Oinuma et al. (1990) detailed the synthesis of [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate, a selective class III antiarrhythmic agent.
Novel Ligands for Catalysis
- J. Yorke et al. (2010) synthesized novel di-2-pyridyl imines for use in Suzuki coupling reactions, demonstrating their effectiveness in forming palladium imine complexes.
Polyethylene Production Catalysts
- Lihua Guo et al. (2010) explored iron(II) 2,6-bis(imino)pyridyl complexes with bulky and unsymmetrical substituted aniline groups for catalyzing ethylene polymerization.
Palladium-Catalyzed Synthesis of 7-Azaindoles
- R. Hodgkinson et al. (2009) demonstrated a palladium-catalyzed route for synthesizing 1-functionalised 7-azaindoles using 3-(2-haloalkenyl)-2-pyridyl-halides and anilines.
Direct Chalcogenation in Organic Synthesis
- Shiping Yang et al. (2017) achieved direct ortho-chalcogenation of phenols and anilines, facilitated by a 2-pyridyl group.
Synthesis of Luminescent Platinum Complexes
- Dileep A. K. Vezzu et al. (2010) synthesized N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds for creating luminescent platinum complexes with potential electroluminescence applications.
Crystal Engineering with Anilic Acids
- M. Zaman et al. (2001) studied the co-crystallization of anilic acids with dipyridyl compounds, forming complexes with potential in crystal engineering.
Spectrophotometric Metal Detection
- D. Horiguchi et al. (1983) synthesized water-soluble pyridylazoaniline reagents for sensitive and selective spectrophotometric determination of metals such as iron(II) and copper(II).
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
It’s known that the compound interacts with biological systems, potentially influencing various biochemical processes .
Biochemical Pathways
As a research chemical, it’s likely that its effects on biochemical pathways are being studied to understand its potential applications .
Pharmacokinetics
As a research chemical, these properties would be crucial to understand for potential therapeutic applications .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Pyridyl)aniline dihydrochloride . Furthermore, it’s a white to pale yellow crystalline solid that passes through standard purification processes such as crystallization and chromatography.
Analyse Biochimique
Biochemical Properties
3-(3-Pyridyl)aniline dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound has been shown to bind to specific protein receptors, influencing their function and downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Propriétés
IUPAC Name |
3-pyridin-3-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSQUBTKOMVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611073 |
Source


|
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049789-92-5 |
Source


|
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)



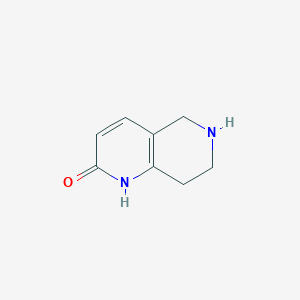
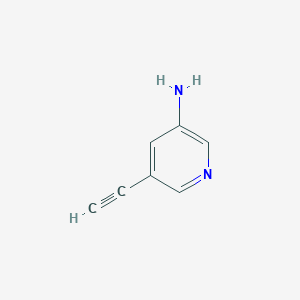
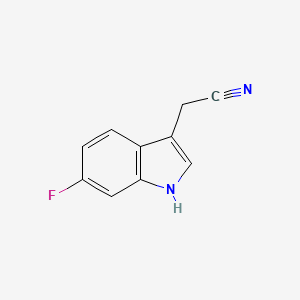
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)
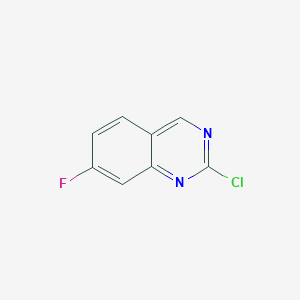


![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

